4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17803477
Molecular Formula: C9H7Cl2N3
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7Cl2N3 |
|---|---|
| Molecular Weight | 228.07 g/mol |
| IUPAC Name | 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine |
| Standard InChI | InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)8(6)5-4-13-14-9(5)12/h1-4H,(H3,12,13,14) |
| Standard InChI Key | SZFFVTOWHGVGTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=C(NN=C2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₉H₇Cl₂N₃, with a molecular weight of 228.08 g/mol . Its IUPAC name, 4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, reflects the substitution pattern: a 2,6-dichlorophenyl group at the pyrazole’s 4-position and an amine at the 5-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1028843-12-0 | |
| SMILES | NC1=CC=NN1C2=C(C=CC=C2Cl)Cl | |
| InChI Key | SZFFVTOWHGVGTF-UHFFFAOYSA-N | |
| Density/Boiling Point | Not reported |
The planar pyrazole ring and electron-withdrawing chlorine atoms influence its reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
Michael Addition and Cyclocondensation
A common route to 5-aminopyrazoles involves Michael-type addition of aryl hydrazines to α,β-unsaturated nitriles. For example, (ethoxymethylene)malononitrile reacts with 2,6-dichlorophenylhydrazine in ethanol under reflux to form intermediates that cyclize into the target compound . This method yields regioisomerically pure products due to controlled reaction conditions .
Domino Reactions
Domino reactions of arylglyoxals with pyrazol-5-amines offer another pathway. Using 2,6-dichlorophenylglyoxal and 5-aminopyrazole in DMF with p-TsOH catalyzes cyclization, forming fused pyrazoloazines . These reactions proceed via intermediates such as hydrazones and allenes, with 6π electrocyclization as a key step .
Applications in Medicinal Chemistry
Antiproliferative Activity
In vitro studies on ovarian cancer cells (A2780) reveal that pyrazolo[3,4-b]pyridines derived from 5-aminopyrazoles induce S/G2-M phase arrest and apoptosis . The dichlorophenyl moiety may improve cell permeability and target engagement .
Physicochemical Properties and Stability
Solubility and Reactivity
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) . The amine group participates in hydrogen bonding, while the dichlorophenyl group contributes to lipophilicity (clogP ≈ 3.2) .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume